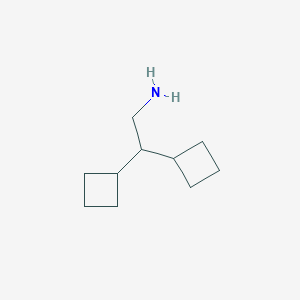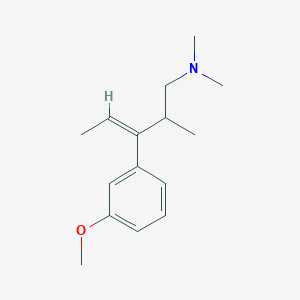
1-(2-chlorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O3S2 and its molecular weight is 400.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to the chemical structure of interest. For instance, studies on diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands explore the reaction mechanisms and structural formation of complex organic compounds (R. Shankar et al., 2011). These findings contribute to our understanding of molecular interactions and could inform the development of novel materials with specific properties.
Supramolecular Chemistry
The exploration of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate highlights the application of similar compounds in creating materials with unique luminescence sensing capabilities and environmental contaminant removal efficiency. Such research points towards the potential use of these compounds in environmental monitoring and remediation efforts (Yang Zhao et al., 2017).
Luminescence Sensing Materials
The development of luminescent sensory materials from thiophene-based MOFs for detecting environmental contaminants demonstrates the application of these compounds in creating sensitive and selective sensors. This research showcases the potential of these materials in identifying hazardous substances like Hg(II), Cu(II), and Cr(VI) in various environments, underscoring their importance in public health and safety (Yang Zhao et al., 2017).
Pesticide Removal
Additionally, the ability of thiophene-based MOFs to efficiently trap and remove pesticides from waste solutions presents a novel approach to mitigating environmental pollution. This application is crucial for maintaining ecological balance and ensuring the safety of water resources (Yang Zhao et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S2/c18-15-5-2-1-4-14(15)13-25(21,22)19-12-16(17-6-3-11-24-17)20-7-9-23-10-8-20/h1-6,11,16,19H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPLWSFKGULCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
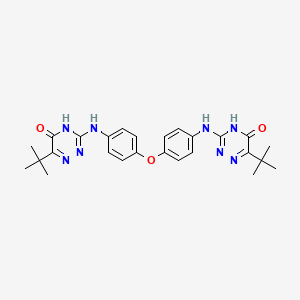
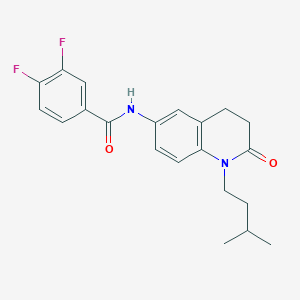
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2366114.png)

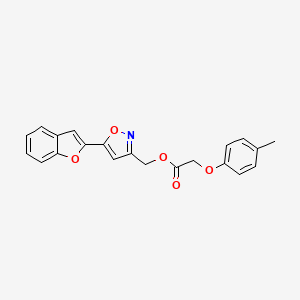
![[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B2366118.png)
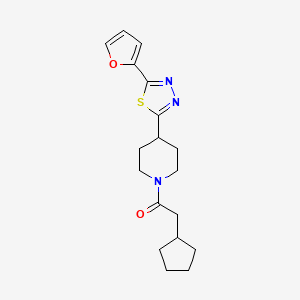
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2366122.png)
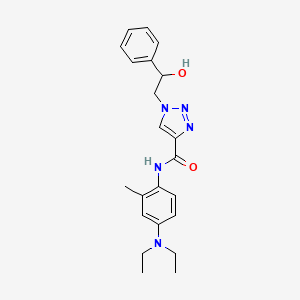


![(5-cyclopropylisoxazol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2366130.png)
